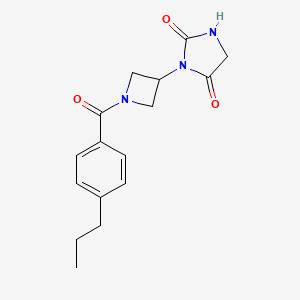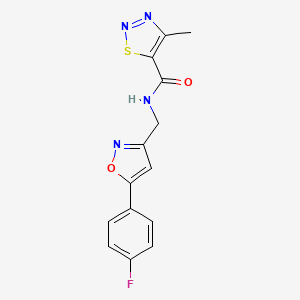
3-(1-(4-Propylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole compounds, such as the one , can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O3, and it has a molecular weight of 301.346.Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
A practical synthesis pathway highlights the creation of significant intermediates in the production of biotin, demonstrating the compound's role in synthesizing complex biological molecules. This method involves a key step using acid-catalyzed azetidin-2-one ring opening, showcasing the compound's utility in creating structurally complex and biologically significant molecules (A. Kale, V. Puranik, A. Deshmukh, 2007).
Anticancer Potential
Research into novel N-benzyl aplysinopsin analogs, including compounds structurally related to imidazolidine-2,4-diones, has shown significant potential in cancer therapy. These compounds exhibited potent growth inhibition against specific melanoma and ovarian cancer cell lines, highlighting the therapeutic potential of imidazolidine derivatives in oncology (Narsimha R Penthala, Thirupathi Reddy Yerramreddy, P. Crooks, 2011).
Supramolecular Chemistry
Glycolurils and their analogues, including imidazolidine-2,4-diones, have found extensive applications across various fields, including pharmacology, explosives, and gelators. These compounds serve as foundational building blocks in supramolecular chemistry, underlining their versatility and importance in scientific research (A. Kravchenko, V. Baranov, G. Gazieva, 2018).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for understanding their role in therapeutic applications, particularly in anticancer drug development. Such studies provide insights into the potential of these compounds to act as effective anti-cancer agents based on their interaction with DNA (Afzal Shah, Erum Nosheen, Shamsa Munir, et al., 2013).
Antimicrobial Activities
Research into the synthesis and evaluation of various azetidinone, imidazolidinone, and tetrazole compounds incorporating quinazolin-4(3H)-ones has shown significant antimicrobial activity. These findings suggest the potential utility of imidazolidine-2,4-diones and related compounds in developing new antimicrobial agents, thereby contributing to the field of infectious disease treatment (Maryam M. Sahib, 2018).
Mecanismo De Acción
As a cholinergic ligand, ABT-418 selectively binds to the α4β2 subtype of nicotinic acetylcholine receptor (nAChR), which can enhance cognitive functions.
Direcciones Futuras
Imidazole compounds have been the focus of many research studies due to their wide range of biological activities . They are used in the development of new drugs, and their derivatives show various biological activities . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives, and developing new drugs based on these compounds.
Propiedades
IUPAC Name |
3-[1-(4-propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-11-4-6-12(7-5-11)15(21)18-9-13(10-18)19-14(20)8-17-16(19)22/h4-7,13H,2-3,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUYYIORIOXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)


![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)


![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)
